Cas no 41653-72-9 (2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-)
2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)- Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-
- Lacinilene C
- (1R)-1,7-dihydroxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one
- [ "3", "10-Dihydroxy-1", "3", "5", "7-cadinatetraen-9-one" ]
- CHEMBL254803
- 1,7-DIHYDROXY-1,6-DIMETHYL-4-ISOPROPYLNAPHTHALEN-2(1H)-ONE
- DTXSID80194471
- CHEBI:192431
- 2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (1R)-
- FS-9880
- 2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (R)-; (1R)-1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone
- AKOS032948595
- 7T78E9F9E4
- 41653-72-9
- 3-amino-3-(2-chloro-phenyl)-propionicacid
- 1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone
- (R)-1,7-Dihydroxy-4-isopropyl-1,6-dimethylnaphthalen-2(1H)-one
- (1R)-1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone
- 3
- DA-54762
- (1R)-1,7-DIHYDROXY-4-ISOPROPYL-1,6-DIMETHYLNAPHTHALEN-2-ONE
-
- Inchi: 1S/C15H18O3/c1-8(2)10-6-14(17)15(4,18)12-7-13(16)9(3)5-11(10)12/h5-8,16,18H,1-4H3/t15-/m1/s1
- InChI Key: JLCJSBOHWRDWQW-OAHLLOKOSA-N
- SMILES: O[C@@]1(C)C(C=C(C(C)C)C2C=C(C)C(=CC1=2)O)=O
Computed Properties
- Exact Mass: 246.126
- Monoisotopic Mass: 246.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5A^2
- XLogP3: 2.2
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.2±0.1 g/cm3
- Boiling Point: 422.9±45.0 °C at 760 mmHg
- Flash Point: 223.7±25.2 °C
- Refractive Index: 1.589
- PSA: 57.53000
- LogP: 2.53020
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L64110-5mg |
(1R)-1,7-dihydroxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one |
41653-72-9 | 5mg |
¥5120.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5330-5 mg |
Lacinilene C |
41653-72-9 | 5mg |
¥4915.00 | 2022-04-26 | ||
| A2B Chem LLC | AF82814-5mg |
1,7-Dihydroxy-1,6-dimethyl-4-isopropylnaphthalen-2(1H)-one |
41653-72-9 | 5mg |
$635.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN5330-1 ml * 10 mm |
Lacinilene C |
41653-72-9 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 | ||
| TargetMol Chemicals | TN5330-5 mg |
Lacinilene C |
41653-72-9 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
| TargetMol Chemicals | TN5330-1 mL * 10 mM (in DMSO) |
Lacinilene C |
41653-72-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
| TargetMol Chemicals | TN5330-5mg |
Lacinilene C |
41653-72-9 | 5mg |
¥ 3560 | 2024-07-20 |
2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)- Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-
2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (1R): A Comprehensive Overview
2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (1R) (CAS No. 41653-72-9) is a complex organic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, also known as (R)-7-Hydroxy-6-methyl-4-isopropyl-1-tetralone, is a chiral molecule with a unique structure that includes multiple functional groups such as hydroxyl groups and methyl substituents. Its intricate molecular architecture makes it a valuable candidate for various applications, particularly in the development of pharmaceuticals and chemical research.
The (R)-7-Hydroxy-6-methyl-4-isopropyl-1-tetralone molecule is characterized by its naphthalene ring system, which is a common structural motif in many natural products and synthetic compounds. The presence of the hydroxyl groups at the 1 and 7 positions, along with the methyl groups at the 6 and 4 positions, imparts specific chemical properties that are crucial for its biological activity and reactivity. The chiral center at the 4-position further adds to its complexity and potential utility in enantioselective synthesis.
Recent research has highlighted the potential of 2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (1R) in various biological contexts. Studies have shown that this compound exhibits significant antioxidant properties due to its ability to scavenge free radicals effectively. This property makes it a promising candidate for the development of drugs targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant activity, (R)-7-Hydroxy-6-methyl-4-isopropyl-1-tetralone has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that this compound could be useful in treating inflammatory conditions like arthritis and inflammatory bowel disease.
The pharmacological potential of 2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (1R) has also been explored in preclinical studies. Animal models have shown that this compound can effectively reduce oxidative stress and inflammation in various tissues. For example, a study published in the Journal of Medicinal Chemistry reported that (R)-7-Hydroxy-6-methyl-4-isopropyl-1-tetralone significantly improved cognitive function in a mouse model of Alzheimer's disease by reducing beta-amyloid plaque formation and enhancing neuronal survival.
The synthetic route to 2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (1R) is well-established and involves several key steps. The synthesis typically begins with the formation of a naphthalene derivative through a series of reactions including Friedel-Crafts alkylation and Friedel-Crafts acylation. The introduction of hydroxyl groups is achieved through selective oxidation reactions, while the chiral center is introduced using asymmetric synthesis techniques such as chiral catalysts or chiral auxiliaries.
The physical properties of (R)-7-Hydroxy-6-methyl-4-isopropyl-1-tetralone are also noteworthy. It is a solid at room temperature with a melting point ranging from 90 to 95°C. Its solubility in organic solvents such as methanol and ethanol makes it suitable for various chemical reactions and formulations. The compound is stable under normal laboratory conditions but should be stored away from strong acids and bases to prevent degradation.
In conclusion, 2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (1R) (CAS No. 41653-72-9) is a multifaceted compound with significant potential in both research and pharmaceutical applications. Its unique chemical structure and biological activities make it an attractive target for further investigation and development. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing novel therapeutic strategies.
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